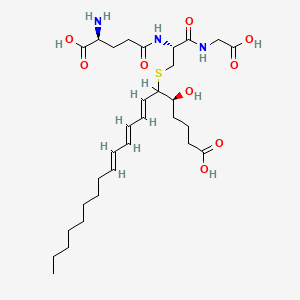

Leukotriene C-3

Vue d'ensemble

Description

Leukotriene C-3 is a type of leukotriene . Leukotrienes are biologically active eicosanoid lipid mediators that originate from oxidative metabolism of arachidonic acid .

Synthesis Analysis

Leukotrienes are synthesized from arachidonic acid by the action of 5-lipoxygenase in many inflammatory cells in the airways . Different leukocytes tend to predominantly produce a specific leukotriene, either leukotriene B (LTB) or the cysteinyl class of leukotrienes .Molecular Structure Analysis

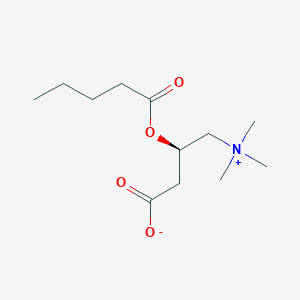

The molecular formula of Leukotriene C-3 is C30H49N3O9S . The exact mass is 627.31895132 g/mol . The structure of leukotriene receptors has been resolved, enhancing the rational design of potent antagonists and inverse agonists .Chemical Reactions Analysis

Leukotrienes are involved in various inflammatory diseases, including asthma, allergic rhinitis, atopic dermatitis, allergic conjunctivitis, rheumatoid arthritis, anaphylaxis, chronic obstructive pulmonary disease (COPD), obliterative bronchiolitis after lung transplantation, and interstitial lung diseases .Physical And Chemical Properties Analysis

The molecular weight of Leukotriene C-3 is 627.8 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 11 .Applications De Recherche Scientifique

Medicinal Chemistry and Biological Evaluation

Leukotriene B(3) and B(4), which include C-3 analogues, are significant in inflammation processes. While their pro-inflammatory effects have been recognized, their role in host defense has only recently been acknowledged. They serve as potential therapeutic agents, limited by rapid metabolism. Stable analogues of these leukotrienes have been developed, and their medicinal chemistry and biological evaluation offer insights into therapeutic applications (Barth & Guiry, 2012).

Leukotriene Receptors as Drug Targets

Leukotrienes are mediators of allergic and inflammatory reactions and important drug targets. Inhibitors of leukotriene biosynthesis and antagonists of cysteinyl leukotriene receptors are used for asthma and allergic rhinitis. The identification of leukotriene receptors has led to new understandings of their pathophysiological roles, highlighting them as new drug targets (Yokomizo, Nakamura, & Shimizu, 2018).

Influence on Contractility of Inflamed Uteri

Leukotrienes C₄ (LTC₄) affect the contractility of inflamed porcine uteri, demonstrating that LTC₄ and LTD₄ can influence the contractile behavior of uterine tissue in inflammatory conditions (Jana, Jaroszewski, Czarzasta, & Markiewicz, 2015).

Potential Therapeutic Targets in Allergic Disorders

Leukotrienes play pivotal roles in acute and chronic inflammation and allergic diseases. They bind to specific G-protein-coupled receptors, exhibiting unique functions and expression patterns, and are involved in various allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis. This positions leukotrienes as potential targets for therapeutic applications in these disorders (Jo-Watanabe, Okuno, & Yokomizo, 2019).

Biosynthesis and Enzymatic Machinery

Leukotrienes, involved in inflammatory allergic diseases, contribute to low-grade inflammation in various diseases. Understanding the components of the leukotriene-synthesizing enzyme machinery offers opportunities for pharmacological intervention and new medicine development exploiting both anti-inflammatory and pro-resolving mechanisms (Haeggström, 2018).

Role in Pathological Neovascularization

Leukotrienes are implicated in the pathogenesis of degenerative diseases like diabetic retinopathy. Studies on leukotriene receptors, especially CysLT2R, have shown their involvement in retinal edema and pathological neovascularization, indicating their potential as targets in treating such conditions (Barajas‐Espinosa, Ni, Yan, Zarini, Murphy, & Funk, 2012).

Modulation of Dendritic Cells and Interleukin Balance

Leukotriene C4 modulates the function of dendritic cells, impacting their activation status. It stimulates endocytosis in these cells and affects the interleukin-12/interleukin-23 balance, which is crucial in immune responses. This suggests a role for leukotriene C4 in immune modulation and potentially in therapeutic applications for immune-related disorders (Alvarez, Amaral, Langellotti, & Vermeulen, 2011).

Leukotriene Synthase as a Drug Target

Leukotriene C4 synthase is a key enzyme in the synthesis of cysteinyl leukotrienes, playing a role in inflammation and related disorders. The recent elucidation of its crystal structure opens up possibilities for drugs targeting this enzyme, offering new avenues for anti-inflammatory drug development (Devi & Doble, 2012).

Leukotrienes in Tumor-Associated Inflammation

Leukotrienes, including C4, contribute to the low-grade inflammation observed in cardiovascular, neurodegenerative, and metabolic conditions, as well as cancer. They play roles in shaping the tumor microenvironment, promoting tumor growth and metastasis, indicating their potential as targets in cancer therapy (Tian, Jiang, Kim, Guan, Nicolls, & Rockson, 2020).

Reducing Cardiovascular and Cerebrovascular Risks

Leukotrienes, implicated in vascular inflammation, may have a role in reducing cardiovascular and cerebrovascular risks. Studies suggest that leukotriene receptor antagonists could be beneficial in mitigating risks associated with cardiovascular diseases (Hoxha, Lewis-Mikhael, & Bueno-Cavanillas, 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5S,7E,9E,11E)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+/t22-,23-,24-,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJDQMYBRDJHHT-SJYCEDLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C=C/C=C/C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leukotriene C-3 | |

CAS RN |

77209-77-9 | |

| Record name | Leukotriene C-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077209779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

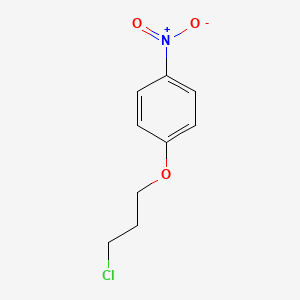

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

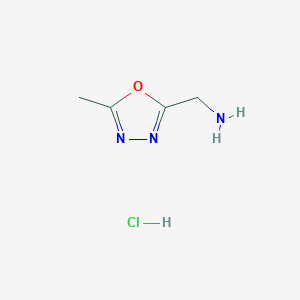

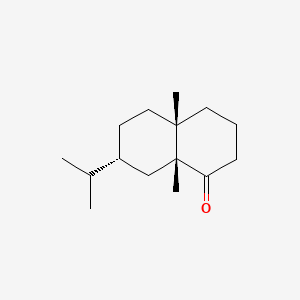

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(carboxymethyl)thiophen-2-yl]butanoic Acid](/img/structure/B1624396.png)

![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B1624407.png)